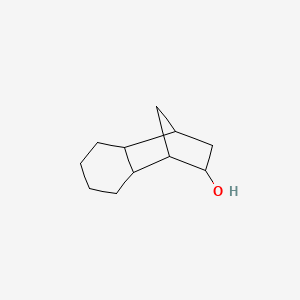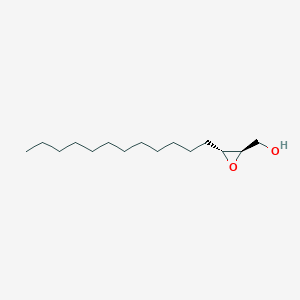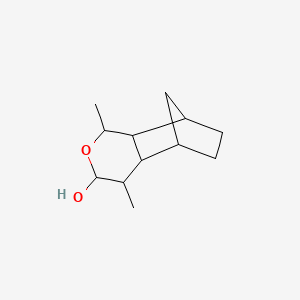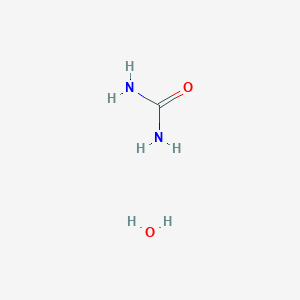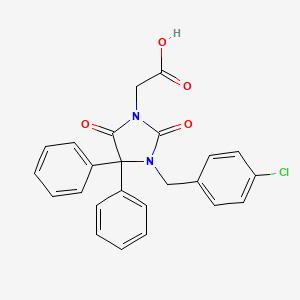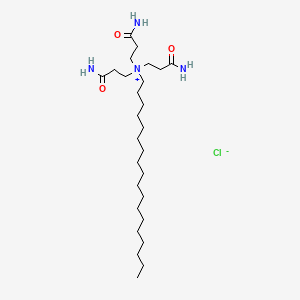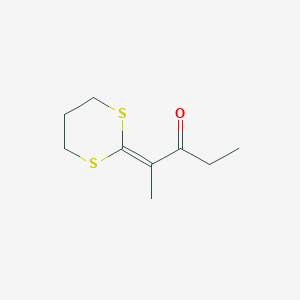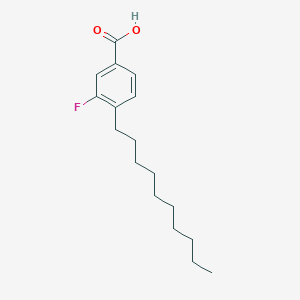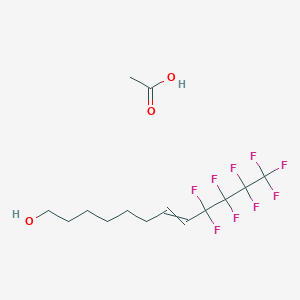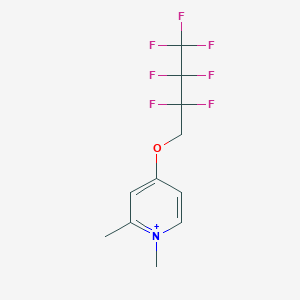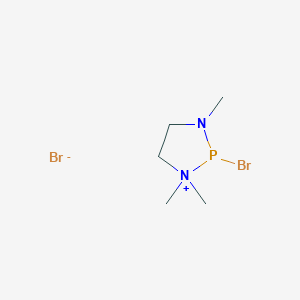
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate is an organic compound that features a trimethylsilyl group, a bromine atom, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate typically involves the reaction of 2-(Trimethylsilyl)ethanol with 5-bromopent-4-ynoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and preventing unwanted side reactions. The bromine atom serves as a leaving group in substitution reactions, while the alkyne group participates in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in esterification reactions and as a protecting group.
2-(Trimethylsilyl)ethyl glycosides: Synthesized from glucose and used in carbohydrate chemistry.
Trimethylsilyl chloride: A common silylating agent used to protect hydroxyl groups.
Uniqueness
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate is unique due to its combination of a trimethylsilyl group, a bromine atom, and an alkyne functional group. This combination provides a versatile reactivity profile, making it valuable in various synthetic applications and research fields.
Properties
CAS No. |
138376-10-0 |
|---|---|
Molecular Formula |
C10H17BrO2Si |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
2-trimethylsilylethyl 5-bromopent-4-ynoate |
InChI |
InChI=1S/C10H17BrO2Si/c1-14(2,3)9-8-13-10(12)6-4-5-7-11/h4,6,8-9H2,1-3H3 |
InChI Key |
LEQGIEWJYLKVBG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)CCC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


